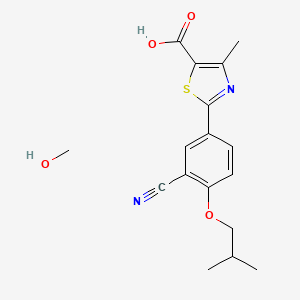

Febuxostat methanol solvate

CAS No.:

Cat. No.: VC16502293

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O4S |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;methanol |

| Standard InChI | InChI=1S/C16H16N2O3S.CH4O/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;1-2/h4-6,9H,8H2,1-3H3,(H,19,20);2H,1H3 |

| Standard InChI Key | AXVUXFXCFSBUEH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O.CO |

Introduction

Chemical Identity and Structural Overview

Molecular Composition and Crystallographic Features

Febuxostat methanol solvate (C₁₆H₁₆N₂O₃S·CH₄O) crystallizes in the monoclinic P2₁ space group with unit cell parameters a = 4.7089 Å, b = 17.9073 Å, c = 10.7965 Å, and β = 98.047° . The asymmetric unit contains one febuxostat molecule and one methanol molecule (Figure 1). The benzene (C6–C11) and thiazole (N1/S1/C1–C5) rings exhibit near-coplanarity, with a dihedral angle of 5.3(1)° . This minimal torsion facilitates π-π stacking interactions absent in other solvate forms.

Table 1: Crystallographic Data for Febuxostat Methanol Solvate

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| a (Å) | 4.7089(3) |

| b (Å) | 17.9073(13) |

| c (Å) | 10.7965(8) |

| β (°) | 98.047(2) |

| Volume (ų) | 901.44(11) |

| Z | 2 |

| Density (g/cm³) | 1.283 |

Hydrogen Bonding Network

The crystal packing is stabilized by three intermolecular hydrogen bonds (Table 2):

-

O3–H3···O2 between methanol and febuxostat carboxyl

-

O3–H3···N2 linking adjacent febuxostat molecules

-

O1–H1···O4 connecting methanol to thiazole ring

These interactions generate infinite helical chains along the 2₁ screw axis, contrasting with the zigzag chains in febuxostat pyridine solvate .

Table 2: Hydrogen Bond Geometry

| Donor–H···Acceptor | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O3–H3···O2 | 0.82 | 1.91 | 2.727(3) | 175.4 |

| O3–H3···N2 | 0.82 | 2.11 | 2.857(4) | 152.6 |

| O1–H1···O4 | 0.82 | 2.07 | 2.806(4) | 149.2 |

Synthesis and Crystallization

Recrystallization Process

Industrial-grade febuxostat (Zhejiang Huadong Pharmaceutical Co.) is dissolved in methanol at 328 K, followed by cooling to 293 K at 0.5 K/min . The colorless crystals obtained exhibit prismatic morphology with dimensions up to 0.48 × 0.13 × 0.10 mm . Phase purity is confirmed by PXRD patterns showing characteristic peaks at 6.8°, 13.5°, and 17.2° 2θ .

Solvent Selection Rationale

Methanol’s intermediate polarity (Δδ = 14.5 MPa¹/²) balances febuxostat’s solubility (0.124 mol/L at 298 K) with crystallization yield . Comparative studies show methanol outperforms ethanol (0.098 mol/L) and acetone (0.067 mol/L) in producing phase-pure solvates .

Thermodynamic Properties

Temperature-Dependent Solubility

The gravimetric method reveals solubility increases from 0.081 mol/L at 293 K to 0.194 mol/L at 328 K in methanol . The Apelblat equation models this behavior with <2% RMSD:

Where A = -48.32, B = 2986.7, and C = 7.41 for methanol .

Table 3: Febuxostat Solubility in Methanol

| Temperature (K) | Solubility (mol/L) |

|---|---|

| 293.15 | 0.081 |

| 303.15 | 0.103 |

| 313.15 | 0.141 |

| 328.15 | 0.194 |

Thermodynamic Functions

Van’t Hoff analysis gives ΔH°sol = 46.7 kJ/mol and ΔS°sol = 106.4 J/mol·K, indicating endothermic, entropy-driven dissolution . The positive enthalpy reflects breaking of methanol’s H-bond network, while entropy gain arises from solvent reorganization.

Stability and Phase Transitions

Desolvation Behavior

Thermogravimetric analysis shows methanol loss initiates at 345 K (Δm = 8.3%), preceding febuxostat decomposition at 503 K . The desolvated form maintains crystallinity up to 473 K, transforming to amorphous phase above 483 K .

Polymorphic Considerations

Compared to pyridine solvate (P2₁/c), the methanol form exhibits:

-

12% higher packing density (1.283 vs. 1.142 g/cm³)

-

15 K higher desolvation onset temperature

-

Reduced hygroscopicity (0.8% vs. 2.1% moisture uptake at 298 K)

Pharmaceutical Implications

Process Optimization

Crystallization at 313 K with 0.5 K/min cooling yields 92% phase purity. Seeding with 0.1% w/w solvate crystals reduces nucleation induction time from 58 to 12 minutes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume